molecular formula C13H15NO B129689 3-ethoxy-1-(p-tolyl)-1H-pyrrole CAS No. 141694-13-5

3-ethoxy-1-(p-tolyl)-1H-pyrrole

Cat. No. B129689
M. Wt: 201.26 g/mol
InChI Key: BJLJIHPNYOENOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-1-(p-tolyl)-1H-pyrrole is a chemical compound that belongs to the pyrrole family. This compound has gained significant attention due to its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 3-ethoxy-1-(p-tolyl)-1H-pyrrole is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation.

Biochemical And Physiological Effects

3-ethoxy-1-(p-tolyl)-1H-pyrrole has been shown to possess anti-inflammatory properties. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the growth of certain tumor cells and fungi.

Advantages And Limitations For Lab Experiments

One advantage of using 3-ethoxy-1-(p-tolyl)-1H-pyrrole in lab experiments is its potential as a drug candidate. This compound has been shown to possess anti-inflammatory, antitumor, and antifungal properties, which makes it a potential candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of this compound.

Future Directions

There are several future directions for research on 3-ethoxy-1-(p-tolyl)-1H-pyrrole. One direction is to investigate its potential as a drug candidate. Further research is needed to fully understand its mechanism of action and to determine its efficacy and safety in vivo. Another direction is to investigate its potential as an anti-inflammatory agent. It would be interesting to explore its effects on other pro-inflammatory cytokines and to determine its potential as a treatment for inflammatory diseases. Additionally, it would be interesting to investigate its potential as an antifungal agent and to determine its efficacy against a broader range of fungi.

Synthesis Methods

The synthesis of 3-ethoxy-1-(p-tolyl)-1H-pyrrole involves the reaction of p-toluidine with ethyl acetoacetate in the presence of a catalyst. This reaction leads to the formation of 3-ethoxy-1-(p-tolyl)-1H-pyrrole. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

3-ethoxy-1-(p-tolyl)-1H-pyrrole has potential applications in scientific research. It has been reported to possess anti-inflammatory, antitumor, and antifungal properties. This compound has also been shown to inhibit the activity of certain enzymes, which makes it a potential candidate for drug development.

properties

CAS RN

141694-13-5

Product Name

3-ethoxy-1-(p-tolyl)-1H-pyrrole

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

3-ethoxy-1-(4-methylphenyl)pyrrole

InChI

InChI=1S/C13H15NO/c1-3-15-13-8-9-14(10-13)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3

InChI Key

BJLJIHPNYOENOH-UHFFFAOYSA-N

SMILES

CCOC1=CN(C=C1)C2=CC=C(C=C2)C

Canonical SMILES

CCOC1=CN(C=C1)C2=CC=C(C=C2)C

synonyms

1H-Pyrrole,3-ethoxy-1-(4-methylphenyl)-(9CI)

Origin of Product

United States

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